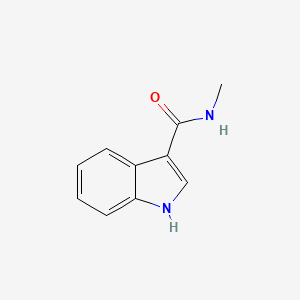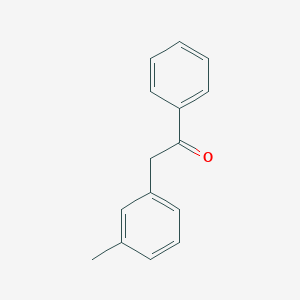
2-(3-メチルフェニル)アセトフェノン
概要
説明
2-(3-Methylphenyl)acetophenone, also known as 2-MPA, is an organic compound used in the synthesis of various chemicals. It is a white crystalline solid with a melting point of 64-65°C. 2-MPA can be synthesized from a variety of sources, such as benzaldehyde, phenylmagnesium bromide, and methyl iodide. It is a versatile and important intermediate in the synthesis of many useful compounds, such as pharmaceuticals, dyes, and insecticides.
科学的研究の応用
医薬品合成のためのキラルビルディングブロック
2-(3-メチルフェニル)アセトフェノン: は、医薬品製造に不可欠なキラルビルディングブロックの合成に使用されます。この化合物は(S)-1-(3-メチルフェニル)エタノールに還元することができ、これは様々な医薬品のプレカーサーとして役立ちます。 このプロセスは、サッカロミセス・セレビシエをバイオ触媒として使用し、天然深共晶溶媒(NADES)を代替溶媒として使用するという、グリーンケミストリーのアプローチによって達成することができます 。これらの方法は、環境に優しいだけでなく、得られた化合物のエナンチオマー純度を高めるため、医薬品の有効性において重要です。
アレロパシー相互作用と忌避作用
生命科学の分野では、2-(3-メチルフェニル)アセトフェノンの誘導体は、そのアレロパシー特性について研究されています。 具体的には、マラリア蚊ハマダラカとアジアハマダラカヒトスジシマカに対して忌避効果を示すことが示されています 。この応用は、新しい、より効果的な忌避剤の開発において重要であり、媒介動物によって媒介される病気の制御に貢献しています。
材料科学と化学合成
この化合物の汎用性は、材料科学と化学合成にも及んでおり、科学者は様々な研究用途でこの化合物を用いています。 その特性により、複雑な分子や材料の合成において貴重な成分となっています .
分析化学
分析化学では、2-(3-メチルフェニル)アセトフェノンは、その明確な特性により、標準物質または参照物質として役立ちます。 化学分析の精度と正確性を確保するために、機器の校正と方法の検証に使用されます .
環境に優しい手順の開発
2-(3-メチルフェニル)アセトフェノン誘導体の還元は、環境に優しい手順を用いて最適化することができます。 例えば、バイオ触媒の超音波前処理と溶媒の再利用が、持続可能な産業応用を目指して、スケールアップの可能性について試験されています .
生物触媒による不斉還元
2-(3-メチルフェニル)アセトフェノン誘導体の不斉還元は、エナンチオマー的に純粋な化合物を生成するための重要なステップです。 このプロセスは、NADESの効率的な再循環と再利用により、調製規模で成功裏に行われており、産業規模のグリーンケミストリーに向けた一歩を踏み出しています .
農薬研究
2-(3-メチルフェニル)アセトフェノンの単純な誘導体は、農薬としての可能性について分析されています。 その生物学的特性は、新しい農薬や成長調整剤の開発につながる可能性があり、環境の安全性を維持しながら、農業生産性を向上させることができます .
医薬品研究開発
最後に、2-(3-メチルフェニル)アセトフェノンとその誘導体は、医薬品研究開発において貴重な足場となります。 それらは、生物学的活性と潜在的な治療効果を活用して、革新的なリード化合物または薬物を創出するために使用されます .
作用機序
Target of action
Similar compounds, such as acetophenone, have been found to interact with enzymes like r-specific alcohol dehydrogenase .
Mode of action
Without specific studies on “2-(3-Methylphenyl)acetophenone”, it’s challenging to detail its mode of action. Acetophenones, in general, can undergo reactions such as nucleophilic substitution .
Biochemical pathways
Acetophenones can participate in various reactions, including the formation of oximes and hydrazones .
特性
IUPAC Name |
2-(3-methylphenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-6-5-7-13(10-12)11-15(16)14-8-3-2-4-9-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOYACBZHZVGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524756 | |
| Record name | 2-(3-Methylphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34403-03-7 | |
| Record name | 2-(3-Methylphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




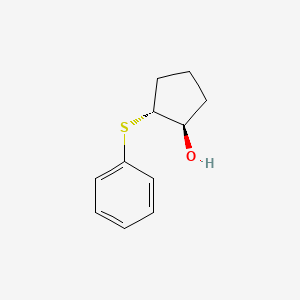
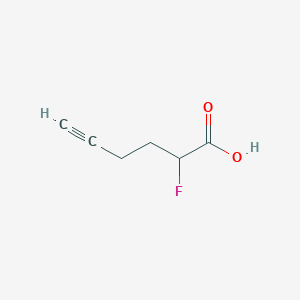
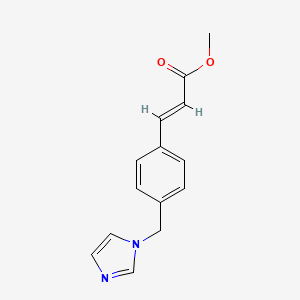

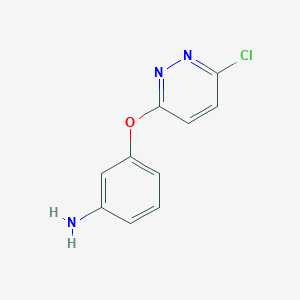


![1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro-](/img/structure/B1367353.png)
